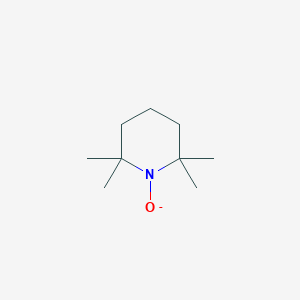
2,2,6,6-Tetramethyl-1-oxidopiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-1-oxidopiperidine, also known as TEMPO, is a stable free radical and a member of the nitroxide family. It is widely used in organic synthesis as an oxidizing agent and has applications in various fields, including chemistry, biology, and medicine. TEMPO is known for its ability to undergo redox reactions, making it a valuable tool in both research and industrial settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: TEMPO can be synthesized through several methods. One common approach involves the oxidation of 2,2,6,6-tetramethylpiperidine using oxidizing agents such as hydrogen peroxide in the presence of sodium tungstate . Another method involves the electrochemical preparation of TEMPO from 1-oxyl-2,2,6,6-tetramethyl-4-aminopiperidine .
Industrial Production Methods: In industrial settings, TEMPO is often produced through large-scale oxidation processes. One practical method involves the oxidation of primary alcohols to acids using TEMPO as a mediator. This method is simple and suitable for large-scale synthesis, making it an attractive option for industrial production .
Análisis De Reacciones Químicas
Types of Reactions: TEMPO undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is commonly used as an oxidizing agent in organic synthesis, particularly for the oxidation of primary alcohols to aldehydes and ketones .
Common Reagents and Conditions: Common reagents used in TEMPO-mediated reactions include sodium hypochlorite (NaClO) and sodium chlorite (NaClO2). These reagents are often used in combination with TEMPO to achieve efficient oxidation of alcohols .
Major Products Formed: The major products formed from TEMPO-mediated reactions depend on the specific reaction conditions and substrates used. For example, the oxidation of primary alcohols typically yields aldehydes or carboxylic acids, while the oxidation of secondary alcohols yields ketones .
Aplicaciones Científicas De Investigación
TEMPO has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various oxidation reactions. In biology, TEMPO has been shown to inhibit ferroptosis, a type of oxidative stress-induced cell death, making it a potential therapeutic agent for neurological injuries . In medicine, TEMPO derivatives are being explored for their antioxidant properties and potential use in treating diseases associated with oxidative stress .
Mecanismo De Acción
TEMPO exerts its effects through redox reactions, where it alternates between its oxidized and reduced forms. This redox cycling allows TEMPO to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting cells from oxidative damage . TEMPO’s ability to inhibit ferroptosis is attributed to its radical-trapping antioxidant activity, which prevents the accumulation of lethal lipid ROS in cell membranes .
Comparación Con Compuestos Similares
TEMPO is unique among nitroxide radicals due to its volatility and ability to act as a cell-protective agent from a physically distant location . Similar compounds include other nitroxide radicals such as 4-hydroxy-TEMPO and 4-acetamido-TEMPO, which also exhibit antioxidant properties but may differ in their specific applications and reactivity .
Propiedades
Fórmula molecular |
C9H18NO- |
|---|---|
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethyl-1-oxidopiperidine |
InChI |
InChI=1S/C9H18NO/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7H2,1-4H3/q-1 |
Clave InChI |
XIRRFKUIGOYGBW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1[O-])(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



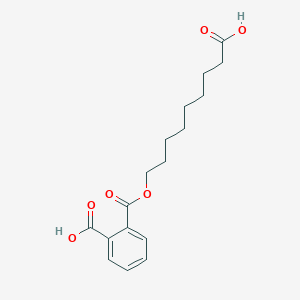
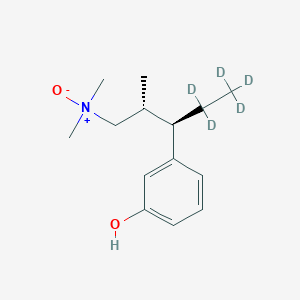
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)
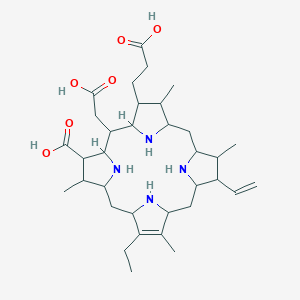
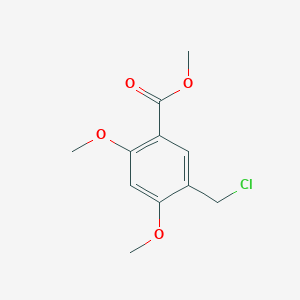
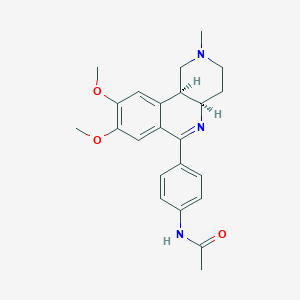
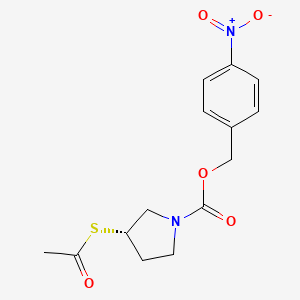
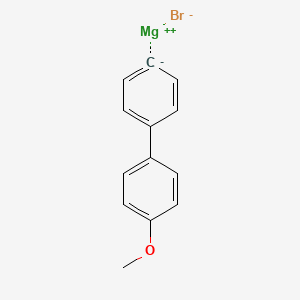

![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)



